2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide and sodium hydroxide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with sodium nitrite and hydrochloric acid to yield the tetrazole ring. The final step involves the reaction of the tetrazole derivative with N-phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various electrophiles such as alkyl halides, solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethylphenyl)-1H-tetrazole: Similar structure but lacks the sulfanyl and N-phenylacetamide groups.
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: Contains a thieno[2,3-b]pyridine ring instead of the sulfanyl and N-phenylacetamide groups.
Uniqueness
2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide is unique due to the presence of both the tetrazole ring and the sulfanyl-N-phenylacetamide moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the sulfanyl group enhances its reactivity, while the N-phenylacetamide group contributes to its biological activity .
Properties
Molecular Formula |
C18H19N5OS |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H19N5OS/c1-13-8-9-16(14(2)10-13)23-17(20-21-22-23)11-25-12-18(24)19-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,24) |
InChI Key |
WCTCAINQRDTUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CSCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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